molecular formula C15H18N2O4 B1522807 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1258641-25-6

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1522807
CAS No.: 1258641-25-6
M. Wt: 290.31 g/mol
InChI Key: FQSBMRZGNJYKRT-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the phenyl group and the tert-butoxycarbonyl protecting group. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active site that can interact with enzymes or receptors. The phenyl group and pyrazole ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amines: These compounds also feature the Boc protecting group and are used in similar synthetic applications.

    Phenyl-substituted pyrazoles: These compounds share the pyrazole ring and phenyl group but may lack the Boc protecting group.

Uniqueness

The uniqueness of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid lies in its combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities .

Biological Activity

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant case studies that highlight its pharmacological significance.

Structural Characteristics

The compound has the following structural formula and properties:

  • Molecular Formula : C15H18N2O4
  • SMILES : CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
  • InChIKey : FQSBMRZGNJYKRT-UHFFFAOYSA-N

These structural features suggest potential interactions with biological targets, particularly in the context of medicinal chemistry.

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : Pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds similar to this compound have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antibacterial and Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have demonstrated antibacterial and anti-inflammatory activities:

  • Antibacterial Effects : Certain pyrazole compounds have been reported to inhibit bacterial growth through various mechanisms, potentially disrupting bacterial cell wall synthesis or protein synthesis.
  • Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of cell proliferation in various cancer types including lung and prostate cancer.
AntimicrobialDemonstrated significant antibacterial activity against multiple strains.
Anti-inflammatoryReduced inflammation markers in vitro and in vivo models.

Detailed Research Findings

  • Anticancer Studies : A study evaluated a series of pyrazole derivatives for anticancer activity. The results showed that modifications to the pyrazole core significantly enhanced potency against various cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells by activating caspase pathways.
  • In Vivo Efficacy : Animal models treated with pyrazole derivatives exhibited reduced tumor growth compared to control groups, supporting their potential as therapeutic agents .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSBMRZGNJYKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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